脱氧野尻霉素四苄基醚

描述

Deoxynojirimycin Tetrabenzyl Ether is a derivative of 1-deoxynojirimycin, which is a compound of interest due to its potential biological activities. The synthesis of such derivatives often involves complex chemical reactions and the use of protecting groups to shield certain parts of the molecule during the synthesis process.

Synthesis Analysis

The synthesis of l-ido-1-deoxynojirimycin derivatives, which are closely related to Deoxynojirimycin Tetrabenzyl Ether, has been described as a three-step process. This process begins with 2,3,4,6-tetra-O-benzyl-d-glucopyranose and involves an Ir-catalyzed reductive amination in water, a "borrowing hydrogen" approach under neat conditions, and a Pd-catalyzed debenzylation step to remove the protecting benzyl groups . This method showcases the importance of protecting groups in the synthesis of such compounds and the use of catalysis to achieve the desired transformations.

Molecular Structure Analysis

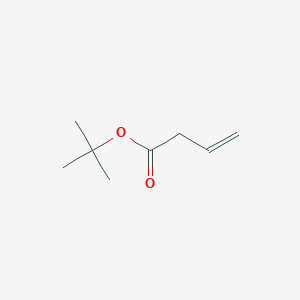

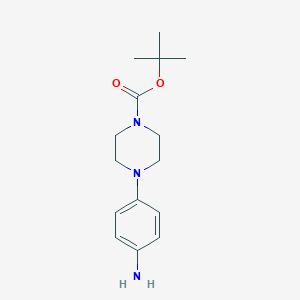

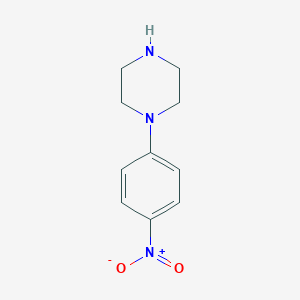

The molecular structure of Deoxynojirimycin Tetrabenzyl Ether is not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that the structure would include a deoxynojirimycin core with benzyl groups attached as protecting groups. These benzyl groups are typically used to protect hydroxyl groups during synthesis and are removed in the final deprotection step .

Chemical Reactions Analysis

The synthesis of related deoxynojirimycin derivatives involves a variety of chemical reactions. Reductive amination is used to introduce the amino group, a key feature of the deoxynojirimycin scaffold . The "borrowing hydrogen" technique is an innovative approach that allows for the formation of new bonds without the need for external reducing agents . Finally, debenzylation is a critical step to remove the protecting groups and reveal the active hydroxyl groups of the deoxynojirimycin derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Deoxynojirimycin Tetrabenzyl Ether are not directly discussed in the provided papers. However, the properties of such compounds are generally influenced by the presence of multiple hydroxyl groups and an amino group. These functional groups can lead to hydrogen bonding and high polarity, affecting solubility and reactivity. The benzyl protecting groups would make the molecule less polar and more soluble in organic solvents, which is beneficial during the synthesis process .

科学研究应用

Application in Diabetes Treatment

- Summary of the Application: 1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This makes it an effective strategy to treat type 2 diabetes .

- Methods of Application or Experimental Procedures: DNJ and its derivatives are synthesized and tested for their inhibitory activity against α-glucosidase . For example, three 1-deoxynojirimycin derivatives were designed and synthesized by linking 1-deoxynojirimycin and chrysin to ameliorate the limitations of 1-deoxynojirimycin .

- Results or Outcomes: Among the synthesized derivatives, compound 6, a conjugate of 1-deoxynojirimycin and chrysin linked by an undecane chain, exhibited excellent α-glucosidase inhibitory activity with an IC50 of 0.51 ± 0.02 μM . It inhibited the activity of α-glucosidase in a reversible and mixed competitive manner .

Application in Glucosylceramide Synthase Inhibition

- Summary of the Application: Deoxynojirimycin Tetrabenzyl Ether is used as a starting material for the synthesis of inhibitors of glucosylceramide synthase . Glucosylceramide synthase is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are involved in various cellular processes including cell recognition and signal transduction .

- Methods of Application or Experimental Procedures: Deoxynojirimycin Tetrabenzyl Ether is synthesized and tested for its inhibitory activity against glucosylceramide synthase .

Application in Enhancing DNJ Production in Mulberry

- Summary of the Application: DNJ, one of the main bioactive compounds in mulberry plants, is a strong inhibitor of α-glucosidase with potential therapeutic effects on chronic diseases like diabetes mellitus type 2 . The use of LED lights has been found to enhance the production of DNJ in mulberry plants .

- Methods of Application or Experimental Procedures: Mulberry plants are exposed to different light conditions (red, blue, and white LEDs, and fluorescent lights) for 7 days, and then the leaves are harvested for DNJ extraction and quantification .

- Results or Outcomes: Under low-light conditions, exposure to LED lights, particularly red light, increased the DNJ production in mulberry leaves (1.31 ± 0.08 mg g −1 DW) . When the light intensity increased, the DNJ contents were enhanced approximately 3-fold compared to the control (1.12 ± 0.44 mg g −1 DW) .

Application as a Starting Material for Synthesis

- Summary of the Application: Deoxynojirimycin Tetrabenzyl Ether is used as a starting material for the synthesis of various compounds . It is particularly useful in the synthesis of inhibitors of glucosylceramide synthase .

- Methods of Application or Experimental Procedures: Deoxynojirimycin Tetrabenzyl Ether is synthesized and then used as a starting material in the synthesis of other compounds . The specific procedures and technical details would depend on the compound being synthesized .

Application in Inhibiting α-Glucosidase

- Summary of the Application: 1-Deoxynojirimycin is a potent inhibitor of α-glucosidase . This enzyme is involved in the breakdown of complex carbohydrates, and its inhibition can help manage blood glucose levels .

- Methods of Application or Experimental Procedures: 1-Deoxynojirimycin and its derivatives are synthesized and tested for their inhibitory activity against α-glucosidase .

安全和危害

未来方向

属性

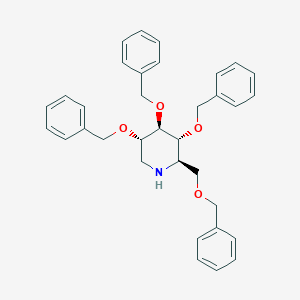

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynojirimycin Tetrabenzyl Ether | |

CAS RN |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)